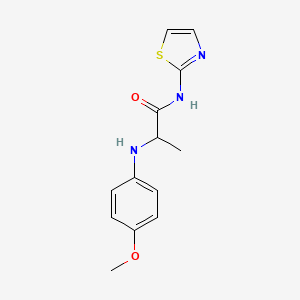

![molecular formula C24H15NO5 B5500454 1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of similar isoindoline derivatives involves solvent-free methods, as seen in the synthesis of 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid, achieved by the fusion of related precursors. The structure of these compounds is confirmed by various spectral data (Csende, Jekő, & Porkoláb, 2011).

Molecular Structure Analysis

- Studies on similar compounds, such as 2-[4-(1-Oxo-2-isoindolinyl)phenyl]propanoic acid, provide insights into their molecular structure. This compound, having analgesic and anti-inflammatory activities, offers pathways for the synthesis and characterization of related structures (Kametani et al., 1978).

Chemical Reactions and Properties

- The reactivity and transformation of similar isoindoline derivatives are studied, like in the synthesis of 2,6-Dioxo-1,2,3,4,5,6-hexahydroindoles from acetal-protected acids, showcasing the versatile chemical reactions these compounds can undergo (Juma et al., 2009).

Physical Properties Analysis

- Research into the physical properties of similar compounds, like the crystal structures and DFT studies of 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole, provides valuable insights into the physical characteristics of these complex molecules (Şahin et al., 2011).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, of related compounds like 5-[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, are explored through studies on their non-covalent/aromatic interactions, contributing to our understanding of similar isoindoline derivatives (Tewari et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A related compound, 3-(1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)propanoic acid, was synthesized using a solvent-free method and characterized for its structural properties. This research contributes to the understanding of isoindoline derivatives and their potential applications (Csende, Jekő, & Porkoláb, 2011).

Biological Activities

- Another related compound, 2-[4-(1-Oxo-2-isoindolinyl)phenyl]propanoic acid, was found to possess potent analgesic and anti-inflammatory activities. The study detailed the synthesis methods and highlighted the compound's industrial synthesis potential (Kametani et al., 1978).

Antitumor Activities

- The synthesis and antitumor activities of drumlike p-methylphenyltin carboxylates, including derivatives of 1,3-Dioxo-isoindoline-based compounds, were investigated. These compounds exhibited promising antitumor activities and fluorescence properties (Xiao et al., 2019).

Structural Analysis and Applications

- A study focused on the synthesis and crystal structure of various coordination polymers, including those based on isoindoline derivatives. These compounds showed diverse topological structures and potential for applications in fields like luminescence sensing and magnetism (Gu et al., 2017).

Luminescence and Quantum Yields

- Research on Ln-MOFs, including isoindoline derivatives, revealed high-efficiency multi-color and white light luminescent materials with significant quantum yields. Such materials have applications in lighting and display technologies (Zou, Li, & Du, 2015).

Anti-inflammatory Agents

- Isoindoline derivatives were synthesized and evaluated for their anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, highlighting their potential as therapeutic agents (Nikalje, Hirani, & Nawle, 2015).

Chemical Synthesis Techniques

- A study demonstrated the efficient synthesis of isoindolinone derivatives using a palladium-catalyzed aminooxygenation of alkenes. This method could be valuable for the preparation of compounds with potential pharmacological applications (Kou et al., 2015).

Photoluminescent Properties

- Research on the synthesis, crystal structure, and photoluminescent properties of new coordination compounds, including isoindoline derivatives, was conducted. These compounds demonstrated potential for applications in photoluminescence and photocatalysis (Wang et al., 2015).

Fluorescence Detection

- Lanthanide complexes with isoindoline derivatives were synthesized and evaluated for their fluorescence properties, including the potential to detect nitrobenzene through a fluorescence quenching mechanism (Li et al., 2016).

AChE Inhibition

- Isoindoline-1,3-dione derivatives were evaluated as AChE inhibitors, an enzyme linked to Alzheimer's disease. The study provided insights into their potential as therapeutic agents for neurological disorders (Andrade-Jorge et al., 2018).

Eigenschaften

IUPAC Name |

1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO5/c26-21(16-4-2-1-3-5-16)13-8-15-6-10-18(11-7-15)25-22(27)19-12-9-17(24(29)30)14-20(19)23(25)28/h1-14H,(H,29,30)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXAQNORHSCOFZ-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-2-[4-(3-oxo-3-phenyl-1-propenyl)phenyl]-5-isoindolinecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

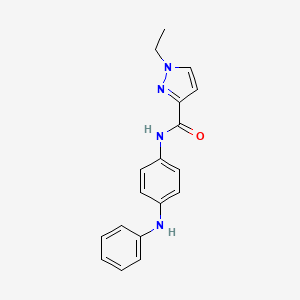

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

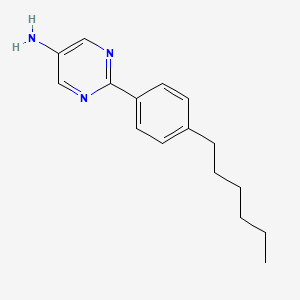

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

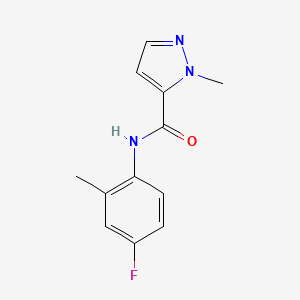

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)